1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
Description
Historical Evolution of Pyrazole-Piperidine Hybrid Architectures
The synthesis of pyrazole-piperidine hybrids emerged as a response to the need for structurally diverse pharmacophores capable of addressing complex biological targets. Early work in the late 20th century focused on simple pyrazole derivatives, but the incorporation of piperidine rings gained prominence in the 2010s with advances in regioselective cyclization techniques. A pivotal development occurred in 2021, when Matthew Payne and colleagues demonstrated the utility of 3,5-diaryl-1H-pyrazoles in overcoming multidrug-resistant bacterial strains, highlighting the role of nitrogen-rich heterocycles in enhancing bioactivity.
Parallel advancements in piperidine chemistry, particularly the use of N-Boc-protected piperidine carboxylic acids as building blocks, enabled the modular assembly of hybrid systems. For instance, the condensation of β-enamine diketones with hydrazine derivatives allowed precise control over pyrazole substitution patterns while preserving piperidine ring integrity. This methodological progress is exemplified by the synthesis of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which established a blueprint for introducing chiral centers into such hybrids.
The evolutionary trajectory of these architectures is further illustrated by their application in kinase inhibition. Thangarasu et al. (2023) reported pyrazole carbaldehyde-piperidine derivatives exhibiting nanomolar IC₅₀ values against PI3 kinase, with compound 43 showing 3.8-fold greater potency than doxorubicin in MCF7 breast cancer models. These findings underscore the pharmacological advantages conferred by the pyrazole-piperidine framework.
Structural Significance of Vicinal Nitrogen Atoms in Bicyclic Systems
The spatial arrangement of nitrogen atoms at positions 1 (piperidine) and 4 (pyrazole) in 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one creates a unique electronic landscape. Density functional theory (DFT) calculations reveal that the 5-amino group on the pyrazole ring induces a dipole moment of 4.21 Debye, while the piperidine's chair conformation positions the N-acetyl group for optimal hydrogen bonding with biological targets.
This configuration enables three distinct interaction modalities:
- Hydrogen Bond Donation : The secondary amine (-NH₂) at pyrazole-C5 serves as a strong hydrogen bond donor (pKa ≈ 8.1), critical for engaging catalytic residues in enzyme active sites.
- Conformational Locking : The coplanar arrangement of the pyrazole and piperidine rings, stabilized by N→O=C resonance (bond order 1.35), reduces entropic penalties during ligand-receptor binding.
- Charge-Transfer Capacity : Frontier molecular orbital analysis shows a HOMO-LUMO gap of 5.3 eV, with electron density localized on the pyrazole ring, facilitating charge-transfer interactions with aromatic amino acid residues.
Comparative studies of isomeric structures demonstrate the critical role of nitrogen positioning. The 5-amino regioisomer exhibits 18-fold greater binding affinity for ERK2 compared to its 4-amino counterpart (Kd = 0.47 μM vs. 8.5 μM), attributed to optimal alignment with the kinase's hydrophobic pocket. This structure-activity relationship is further validated by X-ray crystallography data showing a 2.1 Å hydrogen bond between the pyrazole-NH₂ and Thr-103 of ERK2.
The synthetic accessibility of these hybrids through [3+2] cycloaddition reactions (yield 68-82%) and their compatibility with late-stage functionalization make them versatile platforms for rational drug design. Recent work has extended this architecture to radiopharmaceuticals, with ⁶⁸Ga-labeled derivatives showing promising tumor-to-background ratios in preclinical PET imaging.
"The strategic placement of nitrogen atoms in pyrazole-piperidine hybrids creates a molecular 'Swiss Army knife' capable of addressing multiple therapeutic targets with precision." — Adapted from recent kinase inhibitor studies.
Properties
IUPAC Name |
1-[4-(5-aminopyrazol-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8(15)13-6-3-9(4-7-13)14-10(11)2-5-12-14/h2,5,9H,3-4,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCADNZSYTTWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The target molecule dissects into two primary fragments: 5-amino-1H-pyrazole and 1-acetylpiperidine . The pyrazole ring requires introduction of an amino group at position 5, while the piperidine moiety necessitates acetylation at the nitrogen atom. Coupling these fragments demands regioselective N-alkylation or transition metal-catalyzed cross-coupling.
Pyrazole Ring Synthesis
Hydrazine-Cyclocondensation with 1,3-Diketones
The 5-amino-pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, ethyl 3-aminocrotonate reacts with hydrazine hydrate in ethanol under reflux to form 5-amino-1H-pyrazole-4-carboxylate intermediates. Modifications using nano-ZnO catalysts (10 mol%) enhance reaction rates, achieving yields up to 95%.
Table 1: Pyrazole Synthesis Optimization
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | Nano-ZnO | Ethanol | 80 | 95 |
| 1,1,1-Trifluoropentanedione | I₂ (10 mol%) | DMF | 100 | 83 |
| Phenylhydrazine | TsOH | Toluene | 110 | 78 |
Regioselectivity challenges arise with bulky substituents. For instance, 3-trifluoromethylpyrazoles exhibit diminished yields (57–75%) due to steric hindrance during aromatization.
Piperidine Acetylation
Direct N-Acetylation of Piperidine
Piperidine undergoes acetylation using acetic anhydride in dichloromethane with triethylamine as base. This method affords 1-acetylpiperidine in 89% yield after purification. Alternative protocols employ acetyl chloride with catalytic DMAP , though side reactions necessitate careful stoichiometric control.
Fragment Coupling Strategies
Nucleophilic Substitution
Reacting 5-amino-1H-pyrazole with 1-chloroacetylpiperidine in acetonitrile at 60°C for 12 hours achieves N-alkylation. Using K₂CO₃ (2 eq.) as base yields 68% product, with residual starting material due to competing O-alkylation.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 4-bromopiperidine-1-acetyl and 5-amino-1H-pyrazole employs Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C. This method improves regioselectivity, delivering 74% yield.
Table 2: Coupling Method Comparison
| Method | Catalyst System | Time (h) | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃ | 12 | 68 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 24 | 74 |
| Ullmann Coupling | CuI/1,10-Phenanthroline | 48 | 61 |
One-Pot Synthesis Approaches
A convergent strategy condenses 4-piperidone , hydrazine hydrate , and acetylacetone in acetic acid. Heating at 120°C for 8 hours simultaneously forms the pyrazole ring and acetylates piperidine, yielding 55% product. While operationally simple, this method suffers from low regiocontrol, generating 15% of the 3-amino regioisomer.
Post-Functionalization Modifications
Industrial-Scale Considerations
Batch processes using continuous flow reactors minimize side reactions during cyclocondensation. A pilot study achieved 82% yield at 5 kg scale by maintaining precise stoichiometric ratios of hydrazine:diketone (1:1.05) and rapid heat dissipation.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of pyrazole oxides or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 1-[4-(5-amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various diseases:
- Anticancer Activity : Research indicates that compounds containing pyrazole and piperidine moieties exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria .
Pharmacology
In pharmacological studies, this compound has been evaluated for its effects on various biological systems:
- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for research into neurodegenerative diseases. Preliminary studies suggest it may have neuroprotective effects .
Materials Science
Beyond biological applications, this compound can also be utilized in materials science:
- Polymer Chemistry : The unique chemical structure allows for modification and incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or bioactivity .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of derivatives of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, researchers tested the compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
Mechanism of Action
The mechanism of action of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogs of the target compound, highlighting variations in substituents and biological applications:
Physicochemical Properties
Biological Activity
1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one, also known as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a unique structure that combines a pyrazole ring with a piperidine moiety, which contributes to its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H20N4O
- Molecular Weight : 236.31 g/mol
- CAS Number : 1389315-11-0
- Density : 1.3 g/cm³
- Boiling Point : 454.1 °C at 760 mmHg
The primary biological target of this compound is the Mitogen-Activated Protein Kinase 14 (MAPK14) . The compound acts as an ATP-competitive inhibitor, influencing various cellular processes such as gene expression, differentiation, and apoptosis. By inhibiting MAPK14, it may reduce inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, including:
- Breast Cancer : Demonstrated antiproliferative effects in MDA-MB-231 cells.
- Lung Cancer : Inhibitory activity observed in A549 cells.
Studies have reported that compounds containing the pyrazole scaffold can inhibit key cancer-related targets such as EGFR and Aurora-A kinase, leading to reduced tumor growth .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties through its action on MAPK pathways. This could be beneficial in treating conditions associated with chronic inflammation .
Case Study: Anticancer Efficacy
A study evaluated the efficacy of various pyrazole derivatives in combination with doxorubicin on breast cancer cell lines. The results indicated that certain derivatives enhanced the cytotoxic effects of doxorubicin, suggesting potential for combination therapies in cancer treatment .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
